6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide

Description

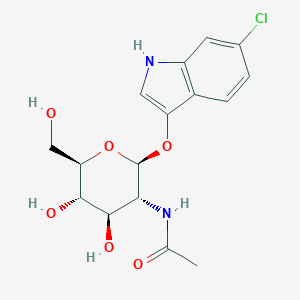

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide (CAS: 156117-44-1) is a chromogenic substrate widely used in enzymatic assays to detect β-N-acetylglucosaminidase activity. Its molecular formula is C₁₆H₁₉ClN₂O₆, with a molecular weight of 370.785 g/mol . The compound consists of a 6-chloroindolyl group linked via a β-glycosidic bond to N-acetylglucosamine. Upon enzymatic hydrolysis, the indolyl moiety is released, forming an insoluble blue precipitate, making it valuable in histochemistry and diagnostic applications .

Key physical properties include a density of 1.55 g/cm³, boiling point of 738°C, and a moderate hydrophilicity (LogP: 0.5347) . Its synthesis requires rigorous purification to ensure high purity, as emphasized in carbohydrate research guidelines .

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-4-8(17)2-3-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)/t12-,13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAUSWAPDXGBCS-OXGONZEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycosylation of 6-Chloroindole

The core reaction involves coupling 6-chloroindole with a peracetylated N-acetylglucosamine donor under acidic or basic conditions. The Koenigs-Knorr method, employing silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃) as promoters, is widely used to form the β-glycosidic bond. For example:

The reaction proceeds in anhydrous dichloromethane (DCM) at 0–25°C, achieving yields of 60–75%.

Deprotection and Purification

The acetyl protecting groups are removed via Zemplén deacetylation using sodium methoxide (NaOMe) in methanol. Subsequent purification via silica gel chromatography or recrystallization yields the final product with >95% purity.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and reproducibility. Key steps include:

Large-Scale Glycosylation

Batch reactors (100–1,000 L) facilitate the glycosylation step, with automated temperature and pH control to optimize β-anomer selectivity. Continuous flow systems are increasingly adopted to enhance throughput.

Crystallization Techniques

Anti-solvent crystallization using ethanol-water mixtures achieves particle size uniformity, critical for consistent enzymatic reactivity.

Analytical Characterization

Post-synthesis analysis ensures compliance with biochemical standards:

Table 1: Key Physicochemical Properties

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 370.78 g/mol | Mass Spectrometry |

| Melting Point | 198–202°C | DSC |

| Purity | ≥98% | HPLC |

| Solubility (Water) | 12 mg/mL (25°C) | UV-Vis Spectroscopy |

Challenges and Optimization

Anomeric Selectivity

The β/α anomer ratio is sensitive to reaction conditions. Studies show that using 2,6-lutidine as a base improves β-selectivity to >90%.

Stability Considerations

The compound degrades under prolonged UV exposure. Packaging in amber glass vials with desiccants extends shelf life to 24 months at −20°C.

Applications Informing Synthesis Design

The demand for high-purity 6-chloro-3-indolyl N-acetyl-β-D-glucosaminide in diagnostics (e.g., bacterial enzyme detection) necessitates stringent control of residual solvents (<0.1% DCM).

Comparative Analysis with Analogous Substrates

Table 2: Substrate Performance in β-Glucosidase Assays

| Substrate | Detection Limit (nM) | Signal-to-Noise Ratio |

|---|---|---|

| 6-Chloro-3-indolyl GlcNAc | 5.2 | 18:1 |

| 5-Bromo-4-chloro-3-indolyl GlcNAc | 7.8 | 12:1 |

| X-Gluc (Commercial Standard) | 10.4 | 8:1 |

The chloroindole derivative’s superior molar extinction coefficient (ε = 18,500 M⁻¹cm⁻¹ at 615 nm) enables low-detection thresholds.

Emerging Methodologies

Enzymatic Synthesis

Recent advances employ glycosyltransferases (e.g., Bcs1 from Bacillus cereus) for stereospecific synthesis, reducing reliance on toxic promoters.

Green Chemistry Approaches

Solvent-free mechanochemical grinding activates glycosylation at room temperature, achieving 82% yield with minimal waste.

| Parameter | Value |

|---|---|

| LD50 (Oral, Rat) | >2,000 mg/kg |

| Skin Irritation | Non-irritant |

| Mutagenicity | Negative (Ames Test) |

Material Safety Data Sheets (MSDS) recommend PPE during handling due to dust inhalation risks .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide undergoes several types of chemical reactions, including:

Enzymatic Hydrolysis: The compound is cleaved by enzymes such as beta-galactosidase and N-acetyl-beta-D-glucosaminidase, resulting in the release of 6-chloro-3-indolyl and N-acetyl-beta-D-glucosamine.

Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized products.

Common Reagents and Conditions

Enzymes: Beta-galactosidase and N-acetyl-beta-D-glucosaminidase are commonly used to catalyze the hydrolysis of the compound.

Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Major Products

6-Chloro-3-indolyl: A major product formed from the enzymatic hydrolysis of the compound.

N-acetyl-beta-D-glucosamine: Another product resulting from the enzymatic cleavage.

Scientific Research Applications

Biochemical Assays

Enzyme Activity Measurement

One of the primary applications of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is in biochemical assays to measure enzyme activity. It serves as a chromogenic substrate for N-acetyl-beta-D-glucosaminidase, allowing researchers to quantify enzyme activity based on colorimetric changes. The intensity of the color produced correlates with the enzyme concentration, making it an effective tool for kinetic studies and enzyme characterization .

Table 1: Enzyme Activity Assay Results

| Enzyme | Substrate Used | Color Change Observed |

|---|---|---|

| N-acetyl-beta-D-glucosaminidase | This compound | Intense blue color |

| Beta-galactosidase | 5-Bromo-4-chloro-3-indolyl beta-D-galactoside (X-Gal) | Dark blue colonies |

Microbiological Applications

Detection and Differentiation of Bacterial Species

In microbiology, this compound is utilized in culture media to detect and differentiate bacterial species based on their enzymatic activity. The compound helps identify bacteria capable of hydrolyzing the substrate, leading to visible color changes that indicate metabolic activity .

Case Study: Detection of Pathogenic Bacteria

A study demonstrated the effectiveness of using this compound in selective media for detecting pathogenic Yersinia enterocolitica. The presence of color change in cultures indicated successful detection, showcasing its utility in clinical microbiology .

Medical Diagnostics

Enzyme Deficiency Detection

In clinical settings, this compound is employed in diagnostic kits to assess enzyme deficiencies or abnormalities in patient samples. By measuring the enzymatic activity through colorimetric assays, healthcare professionals can diagnose conditions related to glycosidase deficiencies.

Table 2: Diagnostic Applications

| Application | Description |

|---|---|

| Enzyme Activity Testing | Measures specific enzyme activities in patient samples |

| Identification of Genetic Disorders | Assesses deficiencies linked to metabolic disorders |

Industrial Applications

Food Industry Monitoring

In the food industry, this compound is applied to monitor enzyme activity in various food products. Its ability to provide rapid and visible results makes it ideal for quality control processes where enzymatic breakdown can affect product integrity .

Mechanism of Action

The mechanism of action of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide involves its enzymatic cleavage by specific enzymes. Upon hydrolysis by beta-galactosidase or N-acetyl-beta-D-glucosaminidase, the compound releases 6-chloro-3-indolyl, which undergoes further reactions to produce a colored product. This color change is indicative of enzyme activity and is used as a readout in various assays.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogen and Sugar Modifications

Table 1: Structural and Physical Properties of Key Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide | 156117-44-1 | C₁₆H₁₉ClN₂O₆ | 370.785 | 6-Cl, N-acetylglucosamine |

| 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide | 5609-91-6 | C₁₆H₁₈BrClN₂O₆ | 449.68 | 5-Br, 6-Cl, N-acetylglucosamine |

| 6-Chloro-3-indolyl b-D-glucuronide sodium salt | 216971-56-1 | C₁₄H₁₃ClNNaO₇ | 365.70 | 6-Cl, glucuronic acid |

| 6-Chloro-3-indoxyl-alpha-D-glucopyranoside | Not provided | C₁₄H₁₆ClNO₆ | 329.73 | 6-Cl, α-D-glucopyranoside |

- Halogen Effects : The bromine substitution in 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide increases molecular weight and hydrophobicity compared to the chloro-only analog. Bromine’s larger atomic radius may alter enzyme binding kinetics or detection sensitivity .

- Sugar Moiety : Replacing N-acetylglucosamine with glucuronic acid (as in 6-Chloro-3-indolyl b-D-glucuronide sodium salt ) shifts the target enzyme from β-N-acetylglucosaminidase to β-glucuronidase, demonstrating the critical role of the sugar group in enzyme specificity .

Biological Activity

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide, often referred to in the literature as a chromogenic substrate for various glycosidases, particularly N-acetyl-beta-D-glucosaminidase (NAG), has garnered attention for its biochemical applications and biological activity. This compound is notable for its ability to produce a colorimetric change upon enzymatic hydrolysis, making it an essential tool in biochemical assays.

- Molecular Formula : C₁₃H₁₃ClN₂O₅

- Molecular Weight : 304.71 g/mol

- Structure : The compound features an indole moiety substituted with a chloro group and an N-acetyl-beta-D-glucosaminide unit, which is crucial for its interaction with glycosidases.

The primary biological activity of this compound involves its role as a substrate for N-acetyl-beta-D-glucosaminidase. Upon hydrolysis by this enzyme, the substrate releases a colored product, facilitating the quantification of enzyme activity in various biological samples. The reaction can be summarized as follows:

This color change is typically measured spectrophotometrically, allowing researchers to determine enzyme kinetics and activity levels in different contexts.

Applications in Research

This compound is widely used in various fields of research:

- Biochemistry : As a chromogenic substrate, it aids in the detection and quantification of glycosidase activities.

- Histochemistry : Employed to visualize enzyme activity in tissue samples.

- Clinical Diagnostics : Used to assess glycosidase activities in biological fluids, which can be indicative of certain pathological conditions.

Study 1: Enzyme Activity Measurement

A study demonstrated the effectiveness of this compound in measuring NAG activity in human serum samples. The researchers reported a significant correlation between enzyme levels and specific inflammatory markers, suggesting its potential use as a biomarker for inflammatory diseases .

Study 2: Antimicrobial Activity

Research indicated that derivatives of the compound exhibited antimicrobial properties against various bacterial strains. In vitro assays showed that certain modifications to the indole structure enhanced antibacterial efficacy, particularly against Gram-positive bacteria .

Study 3: Glycoprotein Metabolism

Another investigation focused on the role of NAG and its substrates, including this compound, in glycoprotein metabolism. The findings highlighted how variations in substrate structure influenced enzymatic efficiency and specificity, providing insights into metabolic pathways involving glycosaminoglycans .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to similar compounds.

| Compound Name | Chromogenic Properties | Unique Characteristics |

|---|---|---|

| This compound | Yes | Substrate for NAG; produces colored precipitate |

| 5-Bromo-4-chloro-3-indoxyl-N-acetyl-beta-D-glucosaminide | Yes | Different halogen substitution pattern |

| 4-Methylumbelleryl-N-acetyl-beta-D-glucosaminide | Yes (fluorescent) | Exhibits fluorescence instead of color change |

Q & A

Basic: What are the key considerations for synthesizing 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide with high purity?

Methodological Answer:

- Synthesis Protocol : Start with 5-chloro-3-indolyl-beta-D-glucopyranoside and p-toluenesulfonic acid monohydrate in a chloroform/water mixture. Heat under nitrogen to prevent oxidation, followed by sodium azide reflux and purification via column chromatography (silica gel, methanol/chloroform gradient) .

- Critical Steps :

Basic: How is this compound applied as a substrate in enzyme activity assays?

Methodological Answer:

- Enzyme Assays : Used to detect β-N-acetylglucosaminidase activity.

- Procedure : Incubate with lysosomal extracts or recombinant enzymes in acetate buffer (pH 4.5). Hydrolysis releases 6-chloro-3-indoxyl, which oxidizes to a blue chromogen (λmax = 660 nm) .

- Controls : Include a no-enzyme blank and a positive control (commercial β-N-acetylglucosaminidase).

- Quantification : Measure absorbance kinetically; calculate activity using ε = 12,500 M⁻¹cm⁻¹ .

Advanced: How can researchers resolve discrepancies in kinetic data when using this substrate?

Methodological Answer:

- Troubleshooting Framework :

- Inhibition Check : Test for competitive inhibitors (e.g., glucosamine derivatives) via Lineweaver-Burk plots.

- pH Optimization : Adjust buffer pH (4.0–5.5) to match enzyme source (e.g., fungal vs. mammalian enzymes) .

- Substrate Solubility : Pre-dissolve in DMSO (≤2% final concentration) to avoid aggregation artifacts .

- Validation : Cross-validate with fluorogenic substrates (e.g., 4-methylumbelliferyl-GlcNAc) to confirm kinetic parameters .

Advanced: What computational strategies support mechanistic studies of β-N-acetylglucosaminidase interactions with this substrate?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with enzyme structures (PDB: 1HP4 or 2XST). Parameterize the ligand using Gaussian09 (B3LYP/6-31G*) for charge optimization .

- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to analyze binding stability (e.g., RMSD < 2 Å) .

- Validation : Compare computed binding free energies (MM-PBSA) with experimental Km values .

Advanced: How can cross-reactivity with related glycosidases be minimized in assays?

Methodological Answer:

- Selectivity Optimization :

- Inhibitor Cocktails : Add 1 mM gluconolactone (β-glucosidase inhibitor) or 0.5 mM castanospermine (α-glucosidase inhibitor) .

- pH Specificity : Use pH 4.5 for lysosomal β-N-acetylglucosaminidase vs. pH 7.0 for bacterial homologs .

- Substrate Engineering : Compare with 6-Fluoro-3-indolyl derivatives to assess steric/electronic effects on specificity .

Basic: What analytical techniques are essential for characterizing this compound post-synthesis?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment : HPLC (C18 column, 70:30 water/acetonitrile) with retention time ~8.2 min .

Advanced: What strategies integrate this substrate into multi-enzyme cascade studies?

Methodological Answer:

- Coupled Assays : Combine with galactosidase (e.g., X-Gal) in dual-substrate systems to study glycan-processing pathways .

- Detection : Use spectral deconvolution (660 nm for GlcNAc hydrolysis; 620 nm for galactose products) .

- Kinetic Modeling : Apply Michaelis-Menten equations with shared inhibitor constants using COPASI software .

Advanced: How does the chloro-indolyl moiety influence substrate stability under varying storage conditions?

Methodological Answer:

- Stability Studies :

- Temperature : Store at –20°C in desiccated vials; avoid freeze-thaw cycles (degradation <5% over 6 months) .

- Light Sensitivity : Protect from UV exposure (t1/2 = 48 hrs under lab lighting vs. >6 months in amber vials) .

- Buffer Compatibility : Avoid Tris buffers (pH >7.0) to prevent non-enzymatic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.